1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide
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Description
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a compound that has been explored in various scientific research contexts. Its applications are found in the synthesis of hybrid molecules and the investigation of their biological activities. For example, compounds with similar structures have been synthesized and screened for antimicrobial, antilipase, and antiurease activities, showing that some of them possess good to moderate antimicrobial activity against test microorganisms. Two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Another study involved the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles. This research demonstrates the chemical versatility and potential for creating new molecules with possible therapeutic applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-18-12(20)5-4-11(17-18)19-7-2-3-10(9-19)13(21)16-14-15-6-8-22-14/h4-6,8,10H,2-3,7,9H2,1H3,(H,15,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSOHVNXTPSTNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.